Mechanism of Action: HIF-1α Inhibition vs. Beta-Glucuronidase Activity
1-(4-Methoxyphenyl)quinazolin-4(1H)-one (CAS 16328-59-9, identified as NCGC00056044) was discovered as an inhibitor of the HIF-1α transcriptional factor from a high-throughput cell-based assay [1]. This activity was the basis for further medicinal chemistry optimization, culminating in a 5-fold more potent analog [1]. In contrast, the regioisomer 2-(4-Methoxyphenyl)-1H-quinazolin-4-one (CAS 1152-07-4) exhibits a distinct activity profile, demonstrating inhibition of beta-glucuronidase with an IC50 of 1100.0 nM . This data confirms that the position of the methoxyphenyl substituent directs the compound towards entirely different biological targets, establishing a clear, non-interchangeable mechanism of action.
| Evidence Dimension | Target Engagement and Mechanism of Action |
|---|---|
| Target Compound Data | Inhibitor of HIF-1α transcriptional activity |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-1H-quinazolin-4-one (CAS 1152-07-4): Beta-glucuronidase inhibitor, IC50 = 1100.0 nM |
| Quantified Difference | Divergent mechanisms of action (HIF-1α inhibition vs. beta-glucuronidase inhibition) |
| Conditions | Target compound: Cell-based HIF-1 mediated β-lactamase reporter gene assay [1]. Comparator: Beta-glucuronidase inhibition assay . |
Why This Matters
This confirms that the compounds are not functionally interchangeable; selecting the correct regioisomer is critical for experiments targeting the HIF-1α pathway.
- [1] Huang, W., et al. (2011). Synthesis and evaluation of quinazolin-4-ones as hypoxia-inducible factor-1α inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5239-5243. DOI: 10.1016/j.bmcl.2011.07.043 View Source
